molecular formula C9H17NO2 B2834387 3-(3-Methylpiperidin-4-yl)propanoic acid CAS No. 1909306-38-2

3-(3-Methylpiperidin-4-yl)propanoic acid

Cat. No. B2834387
CAS RN: 1909306-38-2
M. Wt: 171.24
InChI Key: YMVSWRONJXOQPB-UHFFFAOYSA-N
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Description

3-(3-Methylpiperidin-4-yl)propanoic acid, also known as MPAA, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. MPAA is a derivative of piperidine and is structurally similar to other compounds that have been shown to have biological activity.

Scientific Research Applications

Molecular Engineering for Solar Cells

Novel organic sensitizers for solar cell applications have been developed through molecular engineering. These sensitizers, designed with donor, electron-conducting, and anchoring groups, exhibit high efficiency in converting incident photons to current when anchored onto TiO2 films. This research highlights the potential of molecularly engineered compounds in enhancing solar cell performance (Kim et al., 2006).

Fluorescence Derivatization of Amino Acids

Compounds similar to 3-(3-Methylpiperidin-4-yl)propanoic acid have been used in fluorescence derivatization of amino acids, indicating their utility in bioanalytical applications. The derivatization process results in strongly fluorescent amino acid derivatives, useful in biological assays (Frade et al., 2007).

Propionic Acid Recovery

In the context of propionic acid recovery from fermentation broth, research has been conducted on the efficiency of reactive extraction techniques using specific extractants. This work is relevant to the chemical, pharmaceutical, and food industries, where propionic acid plays a crucial role (Keshav et al., 2009).

Hydrogen Bonding and Polymorphism Studies

Studies on amino alcohol salts with quinaldinate have provided insights into hydrogen bonding and polymorphism, contributing to the understanding of molecular interactions and structural diversity. This research underscores the significance of hydrogen bonding in the formation of complex structures (Podjed & Modec, 2022).

Synthesis of Light Stabilizers

Research into the synthesis of novel polymeric hindered amines light stabilizers demonstrates the applicability of 3-(3-Methylpiperidin-4-yl)propanoic acid derivatives in material science, particularly in enhancing the light stability of polymers (Yi, 2008).

properties

IUPAC Name

3-(3-methylpiperidin-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7-6-10-5-4-8(7)2-3-9(11)12/h7-8,10H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVSWRONJXOQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylpiperidin-4-yl)propanoic acid

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